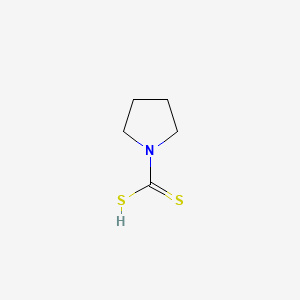

Pyrrolidine-1-carbodithioic acid

Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. wikipedia.org These compounds and their derivatives have been extensively used in agriculture as fungicides and in the vulcanization of rubber. wikipedia.orgtaylorandfrancis.com Pyrrolidine-1-carbodithioic acid is specifically the N-dithiocarboxy derivative of pyrrolidine (B122466). nih.gov

The chemistry of dithiocarbamates is largely defined by their ability to act as monoanionic chelating ligands for metal ions. iaea.orgacs.org This chelating property is central to their function in various applications. The bonding in dithiocarbamate complexes involves resonance structures that highlight the electron-donating properties of the amine group, resulting in a planar NCS₂ core. wikipedia.org The specific nature of the "R" groups attached to the nitrogen atom influences the electronic and steric properties of the dithiocarbamate, thereby modulating its reactivity and the stability of its metal complexes.

Foundational Role of the Pyrrolidine Moiety in Chemical Synthesis and Structure

The pyrrolidine ring is a five-membered, nitrogen-containing saturated heterocycle that is a common structural motif in a vast array of natural products, including many alkaloids, and pharmaceuticals. mdpi.comnih.govresearchgate.net Its prevalence stems from its unique conformational flexibility and its ability to serve as a versatile scaffold in synthetic chemistry. nih.gov The sp³-hybridized carbon atoms and the nitrogen atom in the pyrrolidine ring allow for the creation of stereochemically diverse and three-dimensionally complex molecules. nih.govnih.gov

In the context of this compound, the pyrrolidine ring is not merely a passive component. The nitrogen atom of the pyrrolidine is directly involved in the dithiocarbamate functionality, and its nucleophilicity is crucial for the synthesis of the compound, typically through the reaction of pyrrolidine with carbon disulfide. smolecule.com The steric and electronic properties of the pyrrolidine ring influence the coordination chemistry of the dithiocarbamate group, affecting the stability and reactivity of its metal complexes. chem960.com

Evolution of Research Perspectives on this compound

Initial research into dithiocarbamates, including pyrrolidine derivatives, was largely driven by their applications in agriculture and industry. taylorandfrancis.comnih.gov However, over the past few decades, the focus has significantly broadened, with a growing interest in the biological activities of these compounds. nih.gov The ability of dithiocarbamates to chelate metal ions has been a key driver of this shift in research focus. iaea.orgnih.gov

Specifically for this compound and its salts, research has evolved to explore its potential in several areas of advanced chemical and biological research. Studies have investigated its role as a neuroprotective agent, a radical scavenger, and an inhibitor of enzymes like NF-kappaB. nih.gov This evolution reflects a broader trend in chemical research towards understanding the intricate interactions of small molecules with biological systems.

Interdisciplinary Significance in Contemporary Chemical Science

The study of this compound now extends across multiple disciplines. In organic synthesis , it serves as a versatile building block and ligand. smolecule.comchem960.com Its ability to form stable complexes with a wide range of transition metals makes it a valuable tool in coordination chemistry and materials science , with applications in the synthesis of metal sulfide (B99878) nanoparticles. acs.orgchem960.com

In medicinal chemistry and chemical biology , the compound and its derivatives are being investigated for their potential therapeutic applications, stemming from their antioxidant and enzyme-inhibiting properties. nih.govnih.gov Furthermore, its strong chelating properties are utilized in analytical chemistry for the detection and extraction of metal ions. chem960.com This broad-ranging significance underscores the interdisciplinary nature of modern chemical science, where the study of a single compound can yield insights and applications across diverse fields.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NS₂ | nih.govuni.lu |

| Molecular Weight | 147.3 g/mol | nih.gov |

| Appearance | Powder | nih.govnih.gov |

| IUPAC Name | This compound | nih.gov |

Computed Properties

| Descriptor | Value | Source |

| XLogP3 | 1.5 | nih.govuni.lu |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 2 | chem960.com |

| Rotatable Bond Count | 0 | chem960.com |

| Exact Mass | 147.017641 Da | chem960.com |

| Monoisotopic Mass | 147.017641 Da | chem960.com |

| Topological Polar Surface Area | 36.3 Ų | chem960.com |

| Heavy Atom Count | 8 | chem960.com |

| Complexity | 96.6 | chem960.com |

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-1-carbodithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c7-5(8)6-3-1-2-4-6/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWDORGPIHIGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5108-96-3 (ammonium salt), 872-71-9 (hydrochloride salt) | |

| Record name | Pyrrolidine dithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025769033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00180437 | |

| Record name | Pyrrolidine dithiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25769-03-3, 5108-96-3 | |

| Record name | Pyrrolidinecarbodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25769-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine dithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025769033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine dithiocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium pyrrolidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDINE-1-CARBODITHIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG3HRQ45HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies

Fundamental Synthetic Routes to Pyrrolidine-1-carbodithioic Acid

The synthesis of this compound, a compound of significant interest due to its metal-chelating properties and applications in various chemical transformations, is primarily achieved through well-established and efficient methods. These foundational routes form the basis for both laboratory-scale synthesis and industrial production.

Direct Synthesis from Pyrrolidine (B122466) and Carbon Disulfide

The most common and direct method for preparing this compound involves the reaction of pyrrolidine with carbon disulfide. smolecule.com This reaction is a classic example of nucleophilic addition, where the secondary amine of the pyrrolidine ring attacks the electrophilic carbon atom of carbon disulfide. smolecule.com The process is typically carried out in an aprotic solvent, such as ethanol (B145695) or methanol. smolecule.com The addition of a base, like sodium hydroxide (B78521) or potassium hydroxide, is crucial to deprotonate the intermediate dithiocarbamic acid, driving the reaction towards the formation of the corresponding salt. smolecule.com The reaction progress can be monitored using techniques like thin-layer chromatography. Upon completion, acidification of the reaction mixture precipitates the desired this compound, which can then be isolated. smolecule.com This robust method is scalable and remains a cornerstone for the production of this compound. smolecule.com

Formation of Ammonium (B1175870) Salts and Related Species

This compound readily forms stable salts, with the ammonium salt being particularly noteworthy. merckmillipore.comsigmaaldrich.comavantorsciences.comfishersci.ca Ammonium pyrrolidine dithiocarbamate (B8719985) (APDC) is a commercially available and widely used reagent. sigmaaldrich.comfishersci.ca These salts are typically white to off-white solids with good solubility in water. sigmaaldrich.comavantorsciences.com The formation of the ammonium salt can be achieved by reacting pyrrolidine with carbon disulfide in the presence of ammonia. This salt form enhances the compound's stability and ease of handling for various applications. chembk.com The resulting ammonium salt, also known as ammonium-N,N-tetramethylenedithiocarbamate, is well-characterized, with a defined melting point and spectroscopic data. sigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 5108-96-3 | merckmillipore.comsigmaaldrich.comavantorsciences.com |

| Molecular Formula | C₅H₁₂N₂S₂ | sigmaaldrich.comavantorsciences.com |

| Molecular Weight | 164.29 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 146-151 °C | sigmaaldrich.comavantorsciences.com |

| Solubility in Water | 190 g/L | sigmaaldrich.comavantorsciences.com |

| pH (50 g/L in H₂O) | 6-7 | merckmillipore.comsigmaaldrich.comavantorsciences.com |

Innovative and Green Synthetic Approaches for this compound Derivatives

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic strategies that minimize waste, reduce reaction times, and utilize environmentally benign reagents and solvents for the synthesis of dithiocarbamates, including derivatives of this compound.

Catalytic Strategies in Dithiocarbamate Synthesis

Catalysis offers a powerful tool to enhance the efficiency and selectivity of dithiocarbamate synthesis. Various catalytic systems have been developed to facilitate these transformations under milder conditions.

Ceric ammonium nitrate (B79036) (CAN) has emerged as a versatile and efficient catalyst for various organic transformations, including the synthesis of dithiocarbamate derivatives. rsc.orgsamipubco.com It can act as a Lewis acid catalyst in a one-pot, three-component reaction involving an amine, carbon disulfide, and an alkyl or aryl halide. samipubco.com This methodology has been successfully applied to produce a range of dithiocarbamates in high yields and with short reaction times. samipubco.com One notable application is the CAN-catalyzed aerobic oxidative coupling of dithiocarbamates to form thioureas and bis(aminothiocarbonyl)disulfides. rsc.org In this process, air serves as the oxidant, and CAN is believed to function as a single-electron transfer (SET) catalyst. rsc.org The use of an environmentally friendly solvent system, such as polyethylene (B3416737) glycol (PEG) and water, further enhances the green credentials of this method. samipubco.com

| Reactants | Catalyst System | Products | Key Advantages | Source |

|---|---|---|---|---|

| Amine, Carbon Disulfide, Alkyl/Aryl Halide | Ceric Ammonium Nitrate (CAN) in PEG-400:H₂O | Dithiocarbamates | Eco-friendly, cost-effective, high yields, recyclable solvent | samipubco.com |

| Secondary Amines, Carbon Disulfide | Ceric Ammonium Nitrate (CAN), Air | Bis(aminothiocarbonyl)disulfides | Aerobic oxidation, moderate to excellent yields | rsc.org |

Copper nanoparticles have proven to be effective catalysts for the synthesis of S-aryl and S-vinyl dithiocarbamates. researchgate.netrsc.org This green and efficient procedure involves a one-pot, three-component condensation of an amine, carbon disulfide, and an aryl iodide or a styrenyl bromide in water. researchgate.netrsc.org This method is notable for its operational simplicity, the use of an environmentally benign solvent, and the ability to recycle the catalyst. rsc.org The reaction proceeds without the need for a ligand or a base, and it demonstrates high diastereoselectivity in the formation of styrenyl dithiocarbamates. researchgate.netrsc.org The use of copper nanoparticles represents a significant advancement in creating these compounds through a more sustainable pathway. rsc.org

| Reactants | Catalyst | Solvent | Products | Key Advantages | Source |

|---|---|---|---|---|---|

| Amine, Carbon Disulfide, Aryl Iodide/Styrenyl Bromide | Copper Nanoparticles | Water | S-aryl and S-vinyl dithiocarbamates | Green solvent, recyclable catalyst, high diastereoselectivity, operational simplicity | researchgate.netrsc.org |

Advancements in the Synthesis and Functionalization of this compound

A comprehensive examination of contemporary synthetic methodologies and derivatization strategies reveals significant progress in the preparation and application of this compound and its derivatives. Researchers are increasingly focusing on efficient, environmentally friendly, and versatile synthetic routes to access a wide array of functionalized compounds with potential applications in various scientific fields.

The synthesis of this compound and its derivatives has evolved beyond traditional methods, with a strong emphasis on advanced, efficient, and sustainable approaches. These modern strategies not only improve reaction outcomes but also expand the scope of accessible molecular structures.

One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions have emerged as a powerful tool for the synthesis of dithiocarbamates, including those derived from pyrrolidine. These reactions, which involve the simultaneous combination of three or more reactants in a single vessel, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. samipubco.comrsc.org A notable example is the catalyst- and additive-free, three-component condensation of an amine (such as pyrrolidine), carbon disulfide, and various electrophilic reagents. rsc.org This approach allows for the rapid and high-yielding synthesis of dithiocarbamate derivatives. rsc.orgresearchgate.net

Another innovative one-pot method involves the reaction of amines, carbon disulfide, and alkyl/aryl halides catalyzed by ceric ammonium nitrate (CAN) in a polyethylene glycol (PEG)-water solvent system. samipubco.com This protocol is lauded for its cost-effectiveness, high product yields, and the recyclability of the green solvent system. samipubco.com Furthermore, multicomponent reactions utilizing vinyl sulfones or sulfoxides as electrophiles provide a simple and green route to novel dithiocarbamates. rsc.org The versatility of these one-pot strategies has been demonstrated in the synthesis of a variety of substituted pyrrolidine derivatives, including those with potential biological applications. researchgate.netacs.orgnih.gov

Environmentally Benign Solvent Systems (e.g., Polyethylene Glycol-Water)

The push for greener chemical processes has led to the adoption of environmentally benign solvent systems in the synthesis of this compound derivatives. Polyethylene glycol (PEG) and its aqueous solutions have gained prominence as recyclable, non-toxic, and effective reaction media. samipubco.comresearchgate.net The use of a PEG-400:H2O system, in conjunction with a ceric ammonium nitrate (CAN) catalyst, provides an eco-friendly and efficient route for the one-pot synthesis of dithiocarbamates. samipubco.com This system facilitates high yields and allows for the recovery and reuse of the solvent. samipubco.com

PEG has also been successfully employed as a green solvent for the Markovnikov addition reaction to synthesize dithiocarbamates under mild, catalyst-free conditions. researchgate.net The unique properties of PEG, such as its thermal stability and low volatility, make it an attractive alternative to conventional organic solvents. researchgate.net Research has shown that PEG can enhance the nucleophilicity of the amine reactant, thereby promoting the reaction with carbon disulfide. samipubco.com Water, another green solvent, has also been utilized for the synthesis of dithiocarbamates, particularly in Michael-type addition reactions. researchgate.net

Synthesis of Diverse this compound Esters and Other Derivatives

The inherent reactivity of the dithiocarbamic acid moiety allows for a wide range of derivatizations, leading to the synthesis of diverse esters and other complex molecules.

Alkylation Reactions of the Thiol Group

Alkylation of the thiol group in this compound is a common strategy to produce stable ester derivatives. smolecule.com This is typically achieved by reacting the dithiocarbamic acid with alkyl halides under basic conditions. smolecule.com These reactions are fundamental in modifying the compound's properties, such as lipophilicity. smolecule.com The resulting N-alkyl dithiocarbamates are valuable intermediates in further synthetic transformations. smolecule.com

Esterification Protocols (e.g., S-Benzyl Esters, Alkyl/Aryl Esters)

Esterification of this compound is a key method for creating a variety of derivatives with tailored properties. The synthesis of S-benzyl dithiocarbamates has been accomplished through a multicomponent reaction involving para-quinone methides, amines, and carbon disulfide under catalyst- and additive-free conditions at room temperature. acs.org This method provides excellent yields in a short time frame. acs.org

The synthesis of other alkyl and aryl esters can be achieved through various protocols, often involving the reaction of the dithiocarbamate salt with corresponding alkyl or aryl halides. smolecule.com These esterification methods are crucial for developing compounds with specific electronic and steric properties for applications in coordination chemistry and materials science. smolecule.com

Synthesis of Fullerothis compound Conjugates

The unique electronic and physical properties of fullerenes have prompted research into their conjugation with various functional molecules, including this compound derivatives. The synthesis of fulleropyrrolidine adducts is often achieved through 1,3-dipolar cycloaddition reactions of azomethine ylides with C60. nih.govresearchgate.net These reactions can be directed to achieve specific regioselectivity. researchgate.net

For instance, fulleropyrrolidines bearing specific functionalities can be prepared and subsequently immobilized on surfaces, such as silicon, through thermal hydrosilylation. researchgate.net The synthesis of C60 hexakis-adducts with pyridylpyrrolidine groups has been accomplished using a protection-deprotection strategy, followed by the removal of other addends to yield the desired trans-1 bis-adducts. nih.gov These fullerene conjugates hold promise for applications in materials science and nanotechnology.

Incorporation into Complex Molecular Architectures

The this compound scaffold serves as a versatile building block for the construction of more complex molecular architectures. ontosight.ai Its ability to be incorporated into larger systems is crucial for the development of novel compounds with specific functions. For example, pyrrolidine derivatives are key components in the synthesis of pyrrolo samipubco.comresearchgate.netbenzodiazepines (PBDs), a class of potent antitumor agents. semanticscholar.org The synthesis often involves the cyclization of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal derivatives. semanticscholar.org

Furthermore, the pyrrolidine ring is a prevalent feature in many biologically active compounds and approved drugs. mdpi.comnih.gov Synthetic strategies often start from proline or its derivatives to construct these complex molecules. mdpi.com The versatility of the pyrrolidine scaffold allows for its integration into diverse molecular frameworks, including spiro-pyrrolidines and pyrrolizines, through multicomponent reactions. nih.gov This adaptability underscores the importance of this compound and its derivatives as intermediates in the synthesis of intricate and functionally rich molecules. ontosight.ainih.gov

Advanced Analytical Applications and Methodologies

Development of Quantitative Analytical Methods for Metal Ions

The analytical utility of pyrrolidine-1-carbodithioic acid stems from its reaction with metal ions to form coordinatively saturated, neutral metal chelates. These chelates are readily extractable into organic solvents, a property that is fundamental to many separation and preconcentration techniques. gcms.cz Furthermore, the specific spectroscopic and chromatographic properties of these metal complexes are exploited for their quantitative determination.

Spectrophotometry represents a widely applied technique for the determination of metal ions using this compound. The method is based on the formation of colored metal-PDC complexes, which can be measured by UV-Vis spectrophotometry. The intensity of the color is directly proportional to the concentration of the metal ion. Key parameters such as pH, reagent concentration, and the choice of surfactant or extraction solvent are optimized to enhance sensitivity and selectivity. For instance, a spectrophotometric method has been developed for the determination of cobalt, nickel, copper, and molybdenum using ammonium (B1175870) pyrrolidine (B122466) carbodithioate in the presence of surfactants like sodium dodecyl sulphate (SDS) or Triton X-100, which prevent precipitation and enhance absorbance. researchgate.net

The table below summarizes the optimized conditions for the spectrophotometric determination of selected metal ions using ammonium pyrrolidine carbodithioate. researchgate.net

| Metal Ion | pH Range | Wavelength of Maximum Absorbance (λmax) | Linear Concentration Range (µg/mL) |

| Cobalt (Co) | 5.0 - 6.0 | 360 nm | 0.2 - 9.0 |

| Nickel (Ni) | 5.0 - 6.0 | 325 nm | 0.2 - 8.0 |

| Copper (Cu) | 1.0 - 7.0 | 445 nm | 0.5 - 10.0 |

| Molybdenum (Mo) | 1.0 - 2.0 | 410 nm | 1.0 - 28.0 |

This data is based on the formation of metal-PDC complexes in the presence of a surfactant.

This compound is a valuable reagent in chromatographic analysis, where it converts inorganic metal ions into volatile and thermally stable chelates suitable for gas chromatography or into complexes amenable to liquid chromatography. gcms.cz This derivatization process provides adequate shielding to the metal ions, allowing them to elute from a chromatographic column. gcms.cz

The formation of volatile metal chelates with pyrrolidinedithiocarbamate (PDTC) enables their separation and determination by gas chromatography. A method has been developed for the analysis of copper(II), nickel(II), and iron(III) using capillary gas chromatography. gcms.cz In this approach, the metal-PDTC chelates are first formed and extracted into an organic solvent such as methyl isobutyl ketone (MIBK). The extract is then injected into a gas chromatograph equipped with a capillary column (e.g., DB-1701) and a Flame Ionization Detector (FID) for separation and quantification. gcms.cz This technique offers high resolving power and is a cost-effective alternative to high-performance liquid chromatography (HPLC). gcms.cz

Electron-Capture Negative Chemical Ionization (ECNI) is a highly sensitive and selective GC-MS technique used for analyzing electrophilic molecules containing electronegative atoms or functional groups. nih.gov It is a soft ionization technique that can lead to lower detection limits compared to electron ionization (EI). nih.gov While ECNI-GC/MS is a powerful tool for trace analysis, particularly after derivatization of analytes to include electronegative atoms, its specific application for the direct analysis of metal chelates of this compound is not extensively detailed in the reviewed scientific literature. The technique is more commonly associated with the analysis of halogenated organic pollutants and various metabolites after derivatization. nih.gov

High-performance liquid chromatography (HPLC) is another major analytical application for this compound in metal analysis. Numerous studies have utilized HPLC for the determination of metal ions after their conversion to metal-PDTC complexes. gcms.cz The formation of these stable, neutral chelates allows for their separation using reverse-phase HPLC columns. The separated metal chelates are then detected, typically by a UV-Vis detector set at a wavelength where the complexes exhibit strong absorbance. This approach leverages the high separation efficiency of HPLC to analyze multiple metal ions in a single run.

A key advantage of using this compound is its role in preconcentration, which is crucial for determining trace and ultra-trace levels of metal ions. The dithiocarbamate (B8719985) ligand forms neutral, coordinatively saturated metal chelates that are poorly soluble in water but readily soluble in non-polar organic solvents like methyl isobutyl ketone (MIBK). gcms.cz This property is the basis for solvent extraction, a highly effective preconcentration technique. gcms.cz By extracting the metal ions from a large volume of an aqueous sample into a small volume of an organic solvent, the concentration of the metal is significantly increased prior to instrumental analysis by methods such as atomic absorption spectroscopy (AAS) or the chromatographic techniques described above. gcms.cz This selective conversion to a volatile or extractable product can also effectively remove numerous matrix effects. gcms.cz

Chromatographic Separation and Detection Systems

Application in Environmental Monitoring and Trace Element Analysis

This compound, commonly available as its ammonium salt (ammonium pyrrolidinedithiocarbamate, APDC), is a powerful chelating agent extensively utilized in environmental monitoring. iaea.orgujpronline.com Its ability to form stable complexes with a wide range of metal ions makes it an invaluable tool for the preconcentration and determination of trace elements in various environmental matrices, particularly water and industrial effluents. rsc.orgusgs.gov The formation of coordinatively saturated, neutral metal chelates allows for their efficient extraction into organic solvents or adsorption onto solid phases, effectively separating them from the complex sample matrix and concentrating them for analysis. researchgate.net

The application of this compound is critical for quantifying trace metal contamination in aquatic environments. Various analytical methodologies have been developed that leverage APDC for the separation and preconcentration of heavy metals prior to their determination by techniques such as flame atomic absorption spectrometry (FAAS) and inductively coupled plasma atomic emission spectrometry (ICP-AES). rsc.orgnih.gov

One common approach is solid-phase extraction (SPE), where APDC is impregnated onto a solid support like activated carbon. nih.gov This method has been successfully used for the multi-element preconcentration of cadmium(II), copper(II), nickel(II), and zinc(II) from aqueous solutions. nih.gov The metal ions are adsorbed onto the APDC-impregnated activated carbon packed in a column, subsequently eluted with an acidic solution, and then analyzed. nih.gov

Another widely used technique is cloud point extraction (CPE), which employs a non-ionic surfactant. In this method, APDC is used as a complexing agent to form metal chelates that are then entrapped in the surfactant-rich phase. arabjchem.org This procedure has been successfully applied to the simultaneous determination of silver (Ag), cadmium (Cd), nickel (Ni), cobalt (Co), and lead (Pb) in water samples receiving untreated industrial effluents. arabjchem.org The variables affecting the extraction, such as pH, APDC concentration, and temperature, are optimized to achieve high recovery rates and low detection limits. arabjchem.org For instance, the maximum extraction efficiency for several understudy metals was achieved at a pH range of 2.0–5.5. arabjchem.org

The effectiveness of these methods is demonstrated by the high preconcentration factors and low limits of detection achieved. For example, the CPE method can yield a 20-fold preconcentration factor. arabjchem.org

Table 1: Performance of APDC-based Cloud Point Extraction for Metal Detection

| Metal Ion | Limit of Detection (μg L⁻¹) |

| Silver (Ag) | 0.42 |

| Cadmium (Cd) | 0.48 |

| Nickel (Ni) | 0.92 |

| Cobalt (Co) | 0.62 |

| Lead (Pb) | 1.42 |

| Data sourced from a study on simultaneous metal determination in industrial wastewater. arabjchem.org |

Coprecipitation is another preconcentration technique where APDC is used to precipitate trace elements from water samples. rsc.org This method has proven effective for the quantitative recovery of Cd, Co, Cu, Pb, Mo, and Ni, with results showing good agreement with certified reference materials. rsc.org

Table 2: Optimal Conditions for APDC-based Preconcentration Methods

| Parameter | Solid-Phase Extraction nih.gov | Cloud Point Extraction arabjchem.org |

| pH | 5.0 | 2.0 - 5.5 |

| Complexing Agent | APDC impregnated on activated carbon | 0.25% (w/v) APDC |

| Eluent/Diluent | 1M Nitric acid in acetone | Acidic ethanol (B145695) |

| Analytical Technique | FAAS | FAAS |

| This table summarizes key operational parameters for different APDC-based analytical procedures. |

Innovation in Flow Injection Analysis Systems

Flow Injection Analysis (FIA) is an automated analytical technique based on the injection of a sample into a continuously flowing carrier stream, where it mixes with reagents and passes through a detector. wikipedia.orglibretexts.org The integration of this compound into FIA systems has led to significant innovations for the automated determination of trace metals. These systems often incorporate on-line preconcentration steps, enhancing sensitivity and sample throughput. nih.govresearchgate.net

A novel approach involves a flow injection-fabric disk sorptive extraction (FI-FDSE) system. nih.gov In this setup, the metal-APDC complex, formed on-line, is retained on a minicolumn packed with sol-gel coated fabric disks. nih.gov The retained analytes are then eluted for analysis by FAAS. nih.gov This configuration offers low backpressure, allowing for high flow rates and rapid analytical cycles. nih.gov

Another innovative FIA system utilizes a microcolumn of APDC immobilized on microcrystalline naphthalene (B1677914) as the sorbent material. researchgate.net A sample solution is passed through the column, where lead and cadmium are deposited. Subsequently, an eluting solution is injected to release the retained metals for AAS determination. researchgate.net This on-line preconcentration system significantly improves detection limits and preconcentration factors. researchgate.net

These advanced FIA systems demonstrate the versatility of this compound in developing automated, rapid, and highly sensitive methods for trace metal analysis in environmental samples. nih.govresearchgate.net

Table 3: Performance Metrics of APDC-based Flow Injection Analysis Systems

| Analyte | System | Preconcentration/Enrichment Factor | Limit of Detection (μg L⁻¹) | Sampling Frequency (h⁻¹) |

| Lead (Pb) | FI-FDSE nih.gov | 140 | 1.8 | 30 |

| Cadmium (Cd) | FI-FDSE nih.gov | 38 | 0.4 | 30 |

| Lead (Pb) | Immobilized APDC microcolumn researchgate.net | 65 | Not specified | Not specified |

| Cadmium (Cd) | Immobilized APDC microcolumn researchgate.net | 53 | Not specified | Not specified |

| This table presents key performance indicators for innovative FIA systems utilizing APDC for trace metal determination. |

Reactivity, Catalytic Functions, and Reaction Mechanisms

Participation in Radical Reactions and Polymerization Processes

Pyrrolidine-1-carbodithioic acid and its derivatives, as part of the dithiocarbamate (B8719985) family, play a significant role in controlled radical polymerization, particularly in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. cmu.edunih.gov The RAFT process is a versatile method for creating polymers with well-defined architectures. youtube.com It operates through a degenerative chain transfer mechanism, where propagating radical species are in equilibrium with dormant species, requiring an external radical source to maintain the polymerization rate. openrepository.com

Dithiocarbamates function as chain transfer agents (CTAs) in RAFT polymerization. nih.gov The effectiveness of a dithiocarbamate as a RAFT agent is determined by the substituents on the nitrogen atom. Simple N,N-dialkyldithiocarbamates are generally ineffective. However, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system are highly effective. cmu.edu This structural feature makes the lone pair less available for conjugation with the thiocarbonyl group, favoring the reversible radical addition-fragmentation process necessary for controlled polymerization. cmu.edu These specialized dithiocarbamates can control the polymerization of monomers like styrene (B11656) and (meth)acrylate esters, resulting in polymers with predetermined molecular weights and low polydispersity, typically below 1.2. cmu.edu

The choice of the 'Z group' (the group attached to the nitrogen in the dithiocarbamate) is crucial for controlling different types of monomers. openrepository.com Less active dithiocarbamates are suitable for controlling the polymerization of "less activated monomers" (LAMs), while more active versions, such as those with N-heteroaromatic rings, can control "more activated monomers" (MAMs). openrepository.comresearchgate.net The ability to tune the activity of dithiocarbamate RAFT agents through variation of the nitrogen substituents makes them particularly attractive for synthesizing a wide range of polymers, including block copolymers. cmu.eduresearchgate.net For instance, a poly(methyl methacrylate) polymer created using a dithiocarbamate RAFT agent can be chain-extended with styrene to form a block copolymer, demonstrating the living character of the polymerization. cmu.edu

Below is a table summarizing the effectiveness of different dithiocarbamates in the RAFT polymerization of 1-vinyl-1,2,4-triazole (B1205247) (VT).

| Chain Transfer Agent (CTA) | Solvent | [M]:[CTA] Ratio | Conversion (%) | Mn (kDa) | Polydispersity (Đ) |

| Cyanomethyl methyl(phenyl)dithiocarbamate | DMF | 500:1 | >98 | 61.0 | 1.25 |

| Cyanomethyl methyl(phenyl)dithiocarbamate | MeOH | 500:1 | >98 | 58.0 | 1.16 |

| Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate | DMF | 500:1 | >98 | 57.0 | 1.29 |

| Cyanomethyl methyl(pyridine-4-yl)dithiocarbamate | MeOH | 500:1 | >98 | 54.0 | 1.21 |

This table is based on data for the polymerization of 1-vinyl-1,2,4-triazole (VT) with AIBN as the initiator at 60 °C for 24 hours. nih.gov

Catalytic Roles of this compound and its Derivatives

Derivatives of pyrrolidine (B122466), including this compound, are widely utilized as ligands in transition metal catalysis. nih.gov Dithiocarbamates, in general, are known to form stable coordination complexes with a variety of transition metals. wikipedia.org Pyrrolidine dithiocarbamate (PyDT) typically acts as a bidentate chelating ligand, binding to metal centers through its two sulfur atoms to form a stable four-membered ring. nih.govresearchgate.net

This chelating ability has led to the synthesis and characterization of numerous metal complexes with potential catalytic applications. For example, palladium(II) complexes with pyrrolidine dithiocarbamate have been prepared. core.ac.uk The reaction of dimeric cyclopalladated complexes like [Pd(ppy)(μ-Cl)]2 with ammonium (B1175870) pyrrolidine dithiocarbamate yields monomeric complexes such as [Pd(PyDT)(ppy)], where the PyDT ligand is bonded as a bidentate chelate, resulting in a square planar geometry around the palladium center. researchgate.net

Furthermore, dithiocarbamate-functionalized magnetic nanoparticles have been developed as catalysts. For instance, gold nanoparticles stabilized by dithiocarbamate-functionalized magnetite have been used as a nanocatalyst for A³-coupling reactions to synthesize propargylamines. nih.gov Similarly, magnetic nanoparticles functionalized with a palladium-pyrrolidine dithiocarbamate complex (γ-Fe2O3@SiO2–(CH2)3–PDTC–Pd) have been shown to be highly active catalysts for Heck and Sonogashira coupling reactions. chem960.com The versatility of the pyrrolidine scaffold and its derivatives allows them to serve as effective chiral controllers and organocatalysts in various asymmetric syntheses. nih.gov

The catalytic mechanisms involving this compound derivatives often hinge on the coordination properties of the dithiocarbamate ligand and the nature of the metal center.

In the case of the A³-coupling reaction (aldehyde, alkyne, amine) catalyzed by gold nanoparticles supported on dithiocarbamate-functionalized magnetite, the proposed mechanism involves the formation of an iminium ion intermediate followed by C-H activation. nih.gov

For palladium-catalyzed reactions, the mechanism often involves the classic catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. In directed C(sp³)–H functionalization reactions on 5-oxo-pyrrolidine-3-carboxylic acid derivatives, a Pd(II) catalyst is used. rsc.org The reaction is guided by a directing group (like 8-aminoquinoline) attached to the pyrrolidine derivative, which brings the palladium catalyst into proximity with a specific C-H bond, facilitating its activation and subsequent functionalization. rsc.orgresearchgate.net

In copper-catalyzed Ullmann-type reactions, the mechanism is thought to involve the oxidative addition of an aryl halide to a Cu(I) species. organic-chemistry.org This is followed by coordination of the nucleophile and subsequent reductive elimination to form the new C-N, C-O, or C-S bond and regenerate the Cu(I) catalyst. The presence of ligands, such as those derived from amino acids, is crucial for stabilizing the copper intermediates and facilitating the reaction under milder conditions. nih.govresearchgate.net

Organic Transformation Reactions Mediated by this compound

This compound and its derivatives are involved in C(sp³)–H functionalization reactions, a powerful strategy for streamlining the synthesis of complex molecules by directly converting inert C-H bonds into new functional groups. nih.gov This approach avoids the need for pre-functionalized starting materials, enhancing atom and step economy. nih.gov

Directed C(sp³)–H functionalization has been successfully applied to pyrrolidine scaffolds. For instance, stereochemically dense 5-oxopyrrolidines have been synthesized by combining the Castagnoli–Cushman reaction with a directed palladium-catalyzed C(sp³)–H functionalization. rsc.orgresearchgate.net In this process, a carboxylic acid group on the pyrrolidine ring is derivatized with a directing group, such as 8-aminoquinoline. This directing group coordinates to the palladium catalyst, positioning it to selectively activate a specific C(sp³)–H bond on the pyrrolidine ring for subsequent arylation or other modifications. rsc.org

Enzymatic approaches have also been developed for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine derivatives. nih.gov Through directed evolution, engineered variants of cytochrome P411 enzymes can catalyze the insertion of an alkyl nitrene into C(sp³)–H bonds, yielding pyrrolidines with high enantioselectivity. nih.gov

The table below shows results from a study on the palladium-catalyzed C(sp³)–H arylation of a dipeptide containing an N-terminal amino acid.

| Arylating Reagent (Ar-I) | Pd(OAc)₂ (mol %) | Product Yield (%) |

| 4-iodoanisole | 10 | 91 |

| 4-iodotoluene | 10 | 89 |

| 1-iodo-4-(trifluoromethyl)benzene | 10 | 85 |

| 1-bromo-4-iodobenzene | 10 | 83 |

| Methyl 4-iodobenzoate | 10 | 75 |

| 2-iodoanisole | 10 | 85 |

| Gram-scale with 2-iodoanisole | 5 | 85 |

This table illustrates the functionalization of C(sp³)–H bonds in peptides where the native amino acid moiety acts as a ligand to accelerate the C–H activation. nih.gov

Ullmann-type coupling reactions are copper-catalyzed nucleophilic aromatic substitutions that form C-N, C-O, and C-S bonds. organic-chemistry.orgunito.it Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, the development of ligand-accelerated catalysis has significantly expanded the scope and utility of these transformations, allowing them to proceed under much milder conditions. nih.govresearchgate.net

While this compound itself is not a primary ligand for these reactions, the broader principle of using nitrogen- and oxygen-containing ligands is key to their success. Ligands such as L-proline and N,N-dimethylglycine have proven highly effective in promoting copper-catalyzed couplings of aryl halides with a wide range of nucleophiles, including amines, indoles, pyrroles, and imidazoles. nih.govresearchgate.net These readily available and inexpensive amino acid-based ligands can facilitate reactions with catalytic amounts of copper (2-20 mol %) at significantly lower temperatures (40–95 °C) than classical Ullmann conditions. nih.gov The use of such ligands makes the Ullmann-type coupling a more practical and versatile tool for the synthesis of pharmaceuticals, materials, and other fine chemicals.

Chemical Mechanisms in Biochemical Research

This compound, a dithiocarbamate compound, has been the subject of extensive biochemical research due to its significant reactivity and ability to modulate key cellular processes. Its chemical mechanisms of action are multifaceted, primarily revolving around its capacity as a metal chelator and an antioxidant. These properties enable it to interact with and influence the function of various biological molecules, including enzymes and signaling proteins.

Ligand-Enzyme Interaction Studies

The interaction of this compound with enzymes is a critical aspect of its biochemical profile. As a potent metal-chelating agent, its primary mode of interaction with metalloenzymes involves the binding of the metal cofactor essential for the enzyme's catalytic activity.

One of the well-documented examples of this interaction is the inhibition of viral RNA-dependent RNA polymerase (RdRp). Studies have shown that this compound can form a complex with zinc ions, and this complex is capable of entering cells and inhibiting the activity of viral RdRp wikipedia.org. The dithiocarbamate moiety of the molecule chelates the zinc ion, which then interferes with the polymerase's function, thereby blocking viral replication nih.gov. This mechanism has been observed in the context of various RNA viruses, including influenza virus and rhinoviruses nih.govresearchgate.net. The inhibition of SARS-CoV RdRp by zinc ions, facilitated by ionophores like pyrrolidine dithiocarbamate, has also been a subject of in vitro studies, suggesting that the compound enhances the intracellular concentration of zinc, which in turn inhibits the polymerase activity during both the initiation and elongation phases of RNA synthesis nih.govnih.gov.

Another significant area of ligand-enzyme interaction for dithiocarbamates, including this compound, is the inhibition of carbonic anhydrases (CAs). CAs are zinc-containing metalloenzymes crucial for various physiological processes nih.gov. The inhibitory mechanism involves the coordination of the dithiocarbamate group to the zinc ion located in the active site of the enzyme nih.gov. X-ray crystallography studies on human carbonic anhydrase II (hCA II) complexed with a dithiocarbamate have revealed that a sulfur atom from the dithiocarbamate directly binds to the zinc ion nih.gov. This interaction displaces the water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc and is essential for the enzyme's catalytic hydration of carbon dioxide nih.gov. This mode of binding has been observed for several human CA isoforms, and some dithiocarbamates have shown potent, low nanomolar inhibition constants nih.govnih.gov.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Dithiocarbamates This table presents a selection of dithiocarbamates and their inhibitory activity (KI) against various human carbonic anhydrase isoforms, illustrating the potent inhibition by this class of compounds.

| Compound | hCA I (KI nM) | hCA II (KI nM) | hCA IX (KI nM) | hCA XII (KI nM) |

|---|---|---|---|---|

| Dithiocarbamate Derivative 1 | 242 | 83.7 | 136 | 297 |

| Dithiocarbamate Derivative 2 | 514 | 297 | 827 | 514 |

| Morpholine Dithiocarbamate | - | Low nanomolar | - | - |

Data sourced from studies on various dithiocarbamate derivatives nih.govnih.gov. The specific derivatives are generalized here to represent the class of compounds.

Inhibition of Specific Molecular Pathways (e.g., NFκB inhibition as a chemical mechanism)

This compound is widely recognized as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The activation of NF-κB is tightly controlled and typically involves its release from an inhibitory protein, IκB.

The primary chemical mechanism by which this compound inhibits NF-κB activation is by preventing the degradation of the IκBα protein nih.govtandfonline.com. In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with IκBα. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the 26S proteasome nih.govnih.gov. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of its target genes.

Research has demonstrated that treatment with this compound stabilizes the IκBα protein, thereby preventing its degradation nih.gov. Western blot analyses have shown that in the presence of an inflammatory stimulus that would normally lead to a significant reduction in IκBα levels, pretreatment with this compound maintains IκBα at or near its basal levels nih.gov. This inhibition of IκBα degradation effectively traps NF-κB in the cytoplasm, blocking its nuclear translocation and subsequent gene transcription. While some studies have suggested that the antioxidant properties of this compound might contribute to its NF-κB inhibitory effects, other evidence indicates that this may not be the primary mechanism nih.gov. It has been proposed that this compound does not directly inhibit the phosphorylation of IκBα but rather interferes with the downstream signaling events that lead to its degradation by the proteasome tandfonline.comresearchgate.net.

Table 2: Effect of this compound on NF-κB Pathway Components This table summarizes the observed effects of this compound on key molecules within the NF-κB signaling pathway based on various in vitro and in vivo studies.

| Component | Effect of Inflammatory Stimulus | Effect of this compound + Inflammatory Stimulus |

|---|---|---|

| IκBα Degradation | Increased | Inhibited/Prevented nih.govtandfonline.com |

| NF-κB Nuclear Translocation | Increased | Inhibited/Prevented nih.gov |

| NF-κB Target Gene Expression (e.g., TNF-α, IL-6) | Increased | Decreased researchgate.net |

| IκBα Phosphorylation | Increased | Not directly inhibited tandfonline.comresearchgate.net |

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations and Quantum Mechanical Studies

The electronic structure of pyrrolidine-1-carbodithioic acid has been a subject of computational investigation, employing various quantum mechanical methods to elucidate its properties. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of dithiocarbamate (B8719985) compounds. While specific studies focusing solely on this compound are not extensively detailed in available literature, the principles of DFT applications to similar dithiocarbamate complexes can be inferred. For instance, DFT calculations are commonly used to determine the coordination geometry of metal complexes of dithiocarbamates, suggesting a square planar or tetrahedral geometry depending on the central metal ion. Such calculations corroborate experimental findings from spectroscopic methods.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been applied to study related structures like the pyrrolidine (B122466) molecule itself. For pyrrolidine, calculations using a 6-31G** basis set with MP2 for electron correlation have determined its puckered envelope structure and total energy. These foundational methods provide a basis for understanding the conformational intricacies of the pyrrolidine ring within the larger this compound molecule.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. For the pyrrolidine molecule, normal coordinate analysis based on a Cs point symmetry has been performed. Initial force constants from ab initio calculations are refined to compute fundamental vibrational frequencies, which show good agreement with experimental IR and laser Raman spectra. This allows for the assignment of observed vibrational bands to specific normal modes of the molecule. For dithiocarbamates in general, infrared spectroscopy is used to identify characteristic bands such as the thioureide band υ(C=N) and the υ(C-S) and υ(M-S) bands in their metal complexes.

Analysis of Quantum Chemical Descriptors for Reactivity Prediction

Computational Modeling of Derivatives and Substituted Systems

The computational modeling of derivatives of this compound is an active area of research, particularly in the context of their biological activity and coordination chemistry. For example, computational evidence has been presented for changes in the electronic structure of curium-sulfur bonds in a curium(III)-pyrrolidinedithiocarbamate complex under high pressure, indicating enhanced covalency and increased involvement of the 5f orbitals. These findings highlight the power of computational modeling in understanding the behavior of complex derivatives under extreme conditions.

Future Directions in Pyrrolidine 1 Carbodithioic Acid Research

The unique chemical structure of pyrrolidine-1-carbodithioic acid, which combines a pyrrolidine (B122466) ring with a dithiocarbamate (B8719985) functional group, has established it as a compound of significant interest. smolecule.com Future research is poised to build upon this foundation, exploring new synthetic methodologies, designing novel derivatives, and expanding its application in innovative scientific fields. The progression of this research relies on leveraging advanced catalytic systems, sophisticated molecular design, and the powerful synergy between computational and experimental chemistry.

Q & A

Q. Key Considerations :

- pH Dependency : Chelation efficiency varies with pH due to protonation of thiol groups.

- Competitive Binding : PDTC may interfere with endogenous metal-binding proteins (e.g., metallothioneins).

What methodological frameworks (e.g., PICO, FINER) are recommended for designing studies on the anticancer mechanisms of PDTC?

Advanced Research Question

Frameworks ensure rigor in experimental design and alignment with research goals:

- PICO Framework :

- FINER Criteria :

Q. Example Study Design :

| Objective | Method | Metrics |

|---|---|---|

| PDTC-induced ROS generation | Flow cytometry (DCFDA probe) | Fluorescence intensity |

| Apoptosis validation | Western blot (Bax/Bcl-2 ratio) | Protein expression levels |

How can researchers address contradictions in reported biological activities of PDTC across different experimental models?

Advanced Research Question

Discrepancies in PDTC’s effects (e.g., pro-oxidant vs. antioxidant) arise from contextual factors:

- Sources of Contradiction :

- Resolution Strategies :

- Triangulation : Combine transcriptomics, metabolomics, and functional assays to map dose-response relationships.

- Contextual Replication : Repeat experiments under varying conditions (e.g., hypoxia vs. normoxia) .

Q. Case Study :

- Conflict : PDTC enhances cisplatin efficacy in lung cancer but antagonizes it in ovarian cancer.

- Analysis : Differences in metal transporter expression (e.g., CTR1) alter intracellular PDTC-metal complex retention .

What advanced analytical techniques are critical for studying PDTC’s interactions with biomacromolecules (e.g., proteins, DNA)?

Advanced Research Question

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry of PDTC-protein interactions.

- Circular Dichroism (CD) : Monitor conformational changes in DNA/RNA upon PDTC binding.

- Mass Spectrometry (MS) : Identify covalent adducts (e.g., PDTC-albumin complexes) .

| Technique | Application | Insight |

|---|---|---|

| ITC | PDTC binding to Cu/Zn-SOD | ΔG, ΔH, and binding mechanism |

| CD | DNA helix destabilization by PDTC-Fe³⁺ | Structural perturbations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.